molecular formula C15H17BrN2O2 B7797075 3-bromo-N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide

3-bromo-N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide

Cat. No.: B7797075
M. Wt: 337.21 g/mol
InChI Key: VSGJJSLJRLURAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide is an organic compound with the molecular formula C15H17BrN2O2 It is characterized by the presence of a bromine atom, a dimethyl-substituted cyclohexenone ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide typically involves the reaction of 3-bromo-benzohydrazide with 5,5-dimethyl-3-oxocyclohexen-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-bromo-N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-bromo-N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide is unique due to its specific structural features, such as the combination of a bromine atom, a dimethyl-substituted cyclohexenone ring, and a benzohydrazide moiety.

Properties

IUPAC Name

3-bromo-N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-15(2)8-12(7-13(19)9-15)17-18-14(20)10-4-3-5-11(16)6-10/h3-7,17H,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGJJSLJRLURAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC(=O)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.